5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)8-2-1-3-9(4-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZOEHPAJBWZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone or β-keto ester to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination and Cyanation: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. The carbonitrile group can be introduced via cyanation reactions using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under conditions that promote electrophilic or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for developing new therapeutic agents.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s key differentiator is the meta-trifluoromethylphenyl substituent. Below is a comparison with structurally related pyrazole derivatives:
Physical and Chemical Properties
- Reactivity: The cyano group enables nucleophilic additions, while the amino group participates in cyclization or acylation reactions. This contrasts with nitro-substituted analogs (e.g., ), where nitro groups dominate reactivity.
- Synthetic Yields : Meta-CF₃ derivatives are synthesized in moderate yields (47–67%) via column chromatography , comparable to dinitrophenyl analogs (62–79%) .
Data Tables
Table 1: Substituent Effects on Melting Points
Biological Activity
5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with an amino group and a trifluoromethyl-substituted phenyl moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly interesting for pharmaceutical applications. Its structure allows for interactions with various molecular targets, including enzymes and receptors.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potent inhibitor of tubulin polymerization, which can arrest the cell cycle in cancer cells at the G2/M phase. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
| Cell Line | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|
| HeLa | 0.08 - 12.07 | 54.25 |
| HepG2 | N/A | 38.44 |
2. Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. Studies have shown that it can significantly reduce LPS-induced TNF-alpha release in vitro, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets within biological systems. The amino group facilitates hydrogen bonding, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. Docking studies have elucidated its binding pose within relevant active sites, confirming its potential therapeutic applications.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazole scaffold can significantly influence biological activity. For instance, substituting different groups at the N1 position of the pyrazole ring affects both anticancer and anti-inflammatory activities. Compounds with more embedded substitutions generally exhibit enhanced activity compared to those with less sterically hindered groups.
Case Studies
Several studies have investigated the biological efficacy of this compound:
- Study on Tubulin Polymerization : A study demonstrated that this compound effectively inhibits tubulin polymerization, leading to cell cycle arrest in cancer cells .
- Anti-inflammatory Effects : Another study highlighted its ability to inhibit TNF-alpha release in LPS-stimulated macrophages, showcasing its potential for treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile?
The compound can be synthesized via condensation reactions involving aromatic hydrazines and (ethoxymethylene)malononitrile derivatives. Key steps include refluxing in ethanol as a solvent, which facilitates cyclization to form the pyrazole core. Reaction parameters such as temperature (typically 50–80°C), solvent polarity, and stoichiometric ratios of reactants are critical for maximizing yield (70–85%) and purity. Post-synthesis, purification via flash chromatography (cyclohexane/ethyl acetate gradients) is recommended .
Q. How is structural confirmation achieved for this compound?
Structural confirmation relies on a combination of spectroscopic techniques:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.76 ppm and amino groups at δ 14.28 ppm).
- 13C NMR : Assigns carbon signals, including the nitrile carbon (~113 ppm) and trifluoromethyl-substituted aromatic carbons (q, J = 272.58 Hz).
- 19F NMR : Confirms the presence of the -CF₃ group (singlet at δ -62.30 ppm).
- HRMS : Validates molecular formula (e.g., [M]+ calcd for C₁₁H₈F₃N₅O₂: 297.0194; found: 297.0206) .
Q. What functional groups contribute to its reactivity and applications?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile group serves as a versatile handle for further derivatization (e.g., nucleophilic substitutions). The amino group at position 5 enables hydrogen bonding, critical for interactions with biological targets like COX-2 and 5-LOX enzymes .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity is influenced by electron-withdrawing substituents (e.g., -CF₃) and reaction conditions. For example, using fluorinated alcohols as solvents can direct cyclization to favor the 4-cyano isomer. Mechanistic studies (e.g., in situ monitoring via FT-IR) and computational modeling (DFT calculations) help predict and optimize regiochemical outcomes .
Q. What methodologies are used to study interactions with biological targets?
- Enzyme inhibition assays : Measure IC₅₀ values against COX-2 or 5-LOX using colorimetric substrates (e.g., prostaglandin analogs).
- Molecular docking : Simulates binding modes in enzyme active sites (PDB: 5F1A for COX-2).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for target engagement .
Q. How are NMR assignments resolved for complex spin systems (e.g., trifluoromethyl groups)?
Advanced NMR techniques are employed:
- 1H-13C HMBC : Correlates long-range couplings to assign quaternary carbons adjacent to -CF₃.
- 19F-1H HOESY : Maps spatial proximity between fluorine and protons in the aromatic ring.
- Dynamic NMR : Resolves conformational exchange broadening in trifluoromethyl environments .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Catalyst optimization : Copper(I) catalysts (e.g., CuI) accelerate click chemistry for triazole hybrid formation.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 hours to 2 hours) for cyclocondensation steps.
- Protecting group strategies : Use of Boc groups for the amino functionality prevents side reactions during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
